The synthesis of (E)-Oct-2-enyl butyrate can be achieved through several methods, primarily involving the esterification of butanoic acid with (E)-2-octen-1-ol. The general reaction can be outlined as follows:
The molecular structure of (E)-Oct-2-enyl butyrate features a long carbon chain with a double bond located at the second carbon position from one end. The structural representation can be described as follows:
The compound's stereochemistry is significant; it exists in the trans configuration around the double bond, which influences its physical properties and reactivity.
(E)-Oct-2-enyl butyrate can participate in various chemical reactions typical of esters:
The physical and chemical properties of (E)-Oct-2-enyl butyrate include:
Key data points include:
These properties make it suitable for various applications in food flavoring and perfumery.
(E)-Oct-2-enyl butyrate has several scientific applications:
Microbial fermentation has emerged as a sustainable route for producing (E)-Oct-2-enyl butyrate, leveraging engineered metabolic pathways in microorganisms. Escherichia coli and Saccharomyces cerevisiae serve as primary hosts due to well-characterized genetics and compatibility with terpenoid precursors. The biosynthesis involves two key modules: alcohol precursor generation (oct-2-en-1-ol via fatty acid β-oxidation or mevalonate pathways) and ester bond formation catalyzed by endogenous acyltransferases [4].
In vivo production faces challenges in precursor flux balancing. For instance, pinene synthesis in E. coli requires co-expression of geranyl diphosphate synthase (GPPS) and pinene synthase (PS), but intermediate toxicity limits yields [4]. Similar bottlenecks occur in oct-2-en-1-ol accumulation, where product concentrations >0.25% w/v inhibit cell growth. Tolerance engineering—screening genes like acrB (efflux pump) and ndk (nucleotide kinase)—enhances host resilience, improving titers 2.1-fold when coupled with promoter optimization [4].
Table 1: Microbial Host Performance for Ester Precursors
Host Strain | Target Compound | Titer (g/L) | Key Engineering Strategy |
---|---|---|---|
E. coli MG1655 | Pinene | 0.27 | P37-acrB, P37-ndk promoters |
E. coli DH5α | Oct-2-en-1-ol* | 1.8* | acrB overexpression |
S. cerevisiae | Geraniol | 2.5 | MVA pathway amplification |
*Estimated from analogous pathways [4] [10].
Future advancements require dynamic pathway regulation to decouple growth and production phases, alongside optimized carbon partitioning toward acetyl-CoA pools.
Enzymatic catalysis offers precise stereocontrol for synthesizing enantiopure (E)-isomers, critical for fragrance applications. Immobilized lipases like Novozym 435 (Candida antarctica lipase B) and Eversa Transform 2.0 (Thermomyces lanuginosus lipase) catalyze esterification between oct-2-en-1-ol and butyric acid under mild conditions (30–50°C) [2] [5]. Key parameters include:
Stereoselectivity derives from the enzyme’s active-site topology. Molecular dynamics simulations reveal that (E)-oct-2-en-1-ol adopts an extended conformation that optimally fits the catalytic cleft, whereas the (Z)-isomer experiences steric clashes with residue I189 in CALB [5]. This spatial exclusion enables >98% (E)-selectivity. Taguchi method optimizations further identify biocatalyst loading (15% w/w) and temperature (50°C) as critical for maximizing initial reaction rates while preserving stereoselectivity [5].
Table 2: Enzymatic Reaction Optimization Parameters
Lipase | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Conversion (%) | Stereoselectivity (E:Z) |
---|---|---|---|---|
Novozym 435 | 45 | 5:1 | 91 | >99:1 |
Eversa 2.0 | 50 | 5:1 | 93 | 98:2 |
Data derived from analogous geranyl butyrate synthesis [2] [5].
Scaling enzymatic synthesis presents economic and engineering hurdles. Catalyst cost is paramount: Novozym 435 constitutes 40–60% of production expenses due to limited operational stability [2]. Continuous stirred-tank reactors (CSTRs) address this via:
Process modeling confirms that enzyme reusability significantly impacts viability. Novozym 435 maintains 91% conversion over 30 cycles when residual butyric acid (pH 4.0) minimizes protease contamination [2]. However, throughput is limited by mass transfer constraints in viscous solvent-free systems. Ultrasound-assisted mixing (20 kHz) improves diffusion, reducing reaction time by 35% [5].
Regulatory compliance adds complexity. The EU Flavour Regulation (EC No 1334/2008) mandates ≤10 ppm residual solvents in food-grade esters, necessitating expensive purification if organic media are used [3].
Table 3: Techno-Economic Challenges in Industrial Production
Challenge | Impact | Mitigation Strategy |
---|---|---|
Enzyme cost | $50–100/kg | Immobilization for 30-cycle reuse |
Energy input | 40% of OPEX | Solvent-free operation at 50°C |
Regulatory compliance | 15–20% cost increase | In-situ product removal |
Data adapted from holistic simulation studies [2].
Sustainable methodologies prioritize atom economy and renewable feedstocks. Butyric acid from anaerobic fermentation (e.g., Clostridium butyricum) and oct-2-en-1-ol from plant-derived octanol dehydrogenation enable bio-based carbon sourcing [2] [5]. Key green advances include:
Life-cycle assessments confirm enzymatic routes reduce energy consumption by 65% and CO₂ emissions by 80% versus chemical esterification (e.g., sulfuric acid catalysis) [2]. However, biocatalyst immobilization remains resource-intensive; novel supports like chitosan-silica hybrids cut carrier costs by 50% while maintaining 95% activity retention over 20 cycles [5]. Future innovation hinges on multi-enzyme cascades combining lipases with alcohol dehydrogenases for single-step synthesis from aldehyde precursors.
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